trans-Tramadol

Description

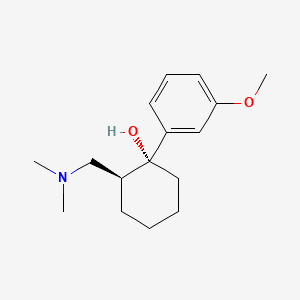

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLLZQTGLZFBW-HOCLYGCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317389 | |

| Record name | trans-Tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152538-36-8, 2148284-56-2 | |

| Record name | trans-Tramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152538-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Tramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152538368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol, trans-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2148284562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-, (1R,2S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AO28L53FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAMADOL, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45PA5S9V4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemistry and Isomerism of Trans Tramadol

Structural Isomerism: Distinction Between cis- and trans-Diastereomers of Tramadol (B15222)

Tramadol, with the chemical name 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, is a chiral molecule possessing two stereogenic centers at the C1 and C2 positions of the cyclohexane (B81311) ring. acs.orgresearchgate.netwikipedia.org This structural feature results in the existence of four distinct stereoisomers, which are grouped into two pairs of enantiomers. acs.orgwikipedia.org These two pairs, a (±)-cis and a (±)-trans racemate, are diastereomers of each other. acs.org

The distinction between the cis and trans diastereomers is based on the relative spatial orientation of the hydroxyl (-OH) group at C1 and the dimethylaminomethyl group at C2. acs.orgacs.org In the stable chair conformation of the cyclohexane ring, the bulky 2-(dimethylamino)methyl group occupies an equatorial position in both the cis and trans isomers to minimize steric hindrance. acs.orgacs.org The key structural difference lies in the positioning of the other two substituents:

In the cis-isomer , the 1-hydroxyl group is in an axial position, while the 1-(3-methoxyphenyl) group is equatorial. acs.orgacs.org

In the trans-isomer , the 1-hydroxyl group is in an equatorial position, while the 1-(3-methoxyphenyl) group is axial. acs.orgacs.org

It is noteworthy that the commercially available form of Tramadol for clinical use is the racemic mixture of the cis-enantiomers. researchgate.netacs.org Historical inconsistencies in the literature and early patents have occasionally led to confusion in the cis/trans nomenclature. acs.orgacs.orggoogle.com For example, corrected data shows the melting point for the hydrochloride salt of the cis-racemate is 180–181 °C, whereas for the trans-racemate, it is 200–201 °C. acs.org

Configurational Assignment and Nomenclature of trans-Tramadol Stereoisomers

The four stereoisomers of Tramadol are defined by the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the following configurations: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). acs.orgresearchgate.net The trans-diastereomer of Tramadol is the racemic mixture of the (1R,2S) and (1S,2R) enantiomers. acs.org

The specific IUPAC nomenclature for these enantiomers is:

(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol nih.gov

(1S,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

The cis-diastereomer, by contrast, consists of the (1R,2R) and (1S,2S) enantiomers. acs.org

Conformational Analysis of trans-Tramadol in Solution and Solid State

The three-dimensional structure of trans-Tramadol is dictated by the conformational preferences of its substituted cyclohexane ring. Like most such rings, it adopts a chair conformation to minimize angular and torsional strain. acs.orgacs.org

Based on conformational analysis principles, the most stable chair conformation for the trans-isomer is one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions. libretexts.org For trans-Tramadol, the accepted conformation places the large 2-(dimethylamino)methyl substituent in an equatorial position. acs.orgacs.org This arrangement results in the 1-hydroxyl group also occupying an equatorial position, which forces the 1-(3-methoxyphenyl) group into an axial position. acs.orgacs.org While equatorial positions are generally favored for large substituents, the conformation with an axial methoxyphenyl group is considered the predominant form for the trans-isomer. acs.orgacs.org The specific conformation in the solid state is determined by crystal packing forces, which typically favors the most stable solution-phase conformer, though exceptions can occur. researchgate.net

| Isomer | 1-OH Group | 1-(3-methoxyphenyl) Group | 2-(dimethylamino)methyl Group |

|---|---|---|---|

| cis-Tramadol | Axial | Equatorial | Equatorial |

| trans-Tramadol | Equatorial | Axial | Equatorial |

Enantiomeric Forms of trans-Tramadol

The trans-diastereomer of Tramadol exists as a pair of non-superimposable mirror images, known as enantiomers: (+)-trans-Tramadol and (-)-trans-Tramadol. These correspond to the (1R,2S) and (1S,2R) absolute configurations.

Rationale for Researching Individual Enantiomers of trans-Tramadol

The study of individual enantiomers is a fundamental aspect of pharmacology and medicinal chemistry because enantiomers of a chiral drug frequently exhibit different pharmacodynamic and pharmacokinetic behaviors in a chiral biological environment. scispace.comresearchgate.net Although the cis-isomer is the clinically used form, research into the trans-enantiomers provides valuable insight into structure-activity relationships.

The primary rationale for this research includes:

Distinct Pharmacological Actions: For the well-studied cis-Tramadol, the enantiomers have different and complementary mechanisms of action: (+)-cis-tramadol is primarily a serotonin (B10506) reuptake inhibitor and a µ-opioid receptor agonist, whereas (-)-cis-tramadol mainly inhibits norepinephrine (B1679862) reuptake. wikipedia.orgnih.gov Investigating the individual trans-enantiomers helps to delineate their specific biological targets and effects.

Stereoselective Pharmacokinetics: Research has demonstrated that the absorption, distribution, metabolism, and excretion (ADME) of trans-Tramadol are stereoselective. A study in human volunteers found significant differences in the main pharmacokinetic parameters between (+)-trans-T and (-)-trans-T. nih.gov Notably, steady-state serum concentrations of (+)-trans-T were higher, and it was eliminated more slowly than (-)-trans-T. nih.gov

Stereoselective Distribution: The distribution of trans-Tramadol enantiomers into the central nervous system (CNS) has also been shown to be stereoselective in animal models. nih.gov In a study on rats, the concentrations of (+)-trans-T were found to be higher than those of (-)-trans-T in the serum and in all tested brain tissues following administration of the trans-racemate. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Pharmacokinetics (Humans) | Steady-state serum concentrations of (+)-trans-T were higher than (-)-trans-T. (+)-trans-T was eliminated more slowly. | nih.gov |

| CNS Distribution (Rats) | Concentrations of (+)-trans-T were higher than (-)-trans-T in serum and various brain tissues after administration of the racemate. | nih.gov |

| Metabolism (Rats) | After trans-T administration, concentrations of the metabolite (+)-M1 were lower than (-)-M1 in all tested brain tissues. | nih.gov |

Methods for Enantiomeric Resolution and Separation in Research

The separation of enantiomers, or chiral resolution, is essential for their individual study. Several methods are employed in research settings to resolve the enantiomers of trans-Tramadol.

Classical Resolution via Diastereomeric Salts: This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.com For tramadol, resolving agents like tartaric acid, O,O-dibenzoyltartaric acid, and mandelic acid have been used. google.comgoogle.com

Chiral Chromatography: This is a powerful and widely used method for enantiomeric separation.

High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comjsmcentral.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and protein-based columns, like the alpha-1-acid glycoprotein (B1211001) (AGP) column, have proven effective for separating tramadol enantiomers and their metabolites. researchgate.netmdpi.comjsmcentral.org

Gas Chromatography (GC): Can also be used with chiral columns for the separation of volatile derivatives of the enantiomers.

Capillary Electrophoresis (CE): This high-resolution technique separates ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte. scispace.comresearchgate.net

Cyclodextrins (CDs): These are commonly used chiral selectors that form transient, diastereomeric inclusion complexes with the enantiomers. researchgate.net Various modified CDs, such as carboxymethyl-β-CD and highly sulfated-γ-CD, have been successfully used to resolve tramadol enantiomers. scispace.comresearchgate.net High-performance capillary electrophoresis (HPCE) has been specifically applied to quantify trans-tramadol enantiomers in biological fluids. nih.govnih.gov

| Method | Principle | Examples of Reagents/Columns |

|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts with different solubilities. | Tartaric acid, Mandelic acid, O,O-dibenzoyltartaric acid |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Lux Cellulose-4 column, Alpha-1-acid glycoprotein (AGP) column |

| Capillary Electrophoresis (CE) | Differential interaction with a chiral selector in an electric field. | Carboxymethyl-β-cyclodextrin (CM-β-CD), Highly sulfated-γ-cyclodextrin (HS-γ-CD) |

Molecular Mechanisms of Action: Enantiomeric Contributions of Trans Tramadol

Opioid Receptor Interactions and Binding Kinetics of Trans-Tramadol and its Metabolites

The opioid-mediated analgesia of trans-tramadol is primarily attributed to the binding of its metabolite, M1, to μ-opioid receptors. acs.orgucalgary.ca The parent compound itself has a significantly lower affinity for these receptors. pharmgkb.org

Affinity and Intrinsic Efficacy at μ-Opioid Receptors: Parent Compound vs. Metabolites (e.g., (+)-O-desmethyl-trans-tramadol (M1))

trans-Tramadol is a weak agonist at the μ-opioid receptor. drugbank.compharmgkb.org Its affinity for the μ-opioid receptor is approximately 6,000 times less than that of morphine. drugbank.commedsafe.govt.nz The primary active metabolite, (+)-O-desmethyl-trans-tramadol (M1), exhibits a much greater affinity for μ-opioid receptors, reported to be 200 to 300 times higher than the parent compound. painphysicianjournal.comtaylorandfrancis.com In fact, some studies indicate the affinity of M1 for these receptors is 700 times higher than trans-tramadol. peerj.com The (+)-enantiomer of M1 is principally responsible for the opioid receptor-mediated analgesic effects. brieflands.com This metabolite is up to 6 times more potent than trans-tramadol in producing analgesia. drugbank.comund.edu

The conversion of trans-tramadol to its more potent M1 metabolite is a critical step for its opioid activity. wfsahq.org This metabolic process is catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govpharmgkb.org

Table 1: Comparative Binding Affinities at the μ-Opioid Receptor

| Compound | Binding Affinity (Ki) | Relative Affinity to trans-Tramadol |

|---|---|---|

| trans-Tramadol | 2.4 µM pharmgkb.org | 1x |

| (+)-O-desmethyl-trans-tramadol (M1) | 0.0034 µM pharmgkb.org | ~700x higher peerj.com |

| Morphine | ~0.0004 µM (inferred from 6000x higher affinity than tramadol) drugbank.com | ~6000x higher drugbank.com |

Interactions with δ- and κ-Opioid Receptors by trans-Tramadol Enantiomers

trans-Tramadol and its enantiomers demonstrate weak binding affinity for both δ- and κ-opioid receptors. drugbank.comebi.ac.uk The (+)-enantiomer of trans-tramadol displays Ki values of 62.4 μM and 54.0 μM at δ- and κ-opioid receptors, respectively. nih.gov The (-)-enantiomer shows even lower affinity for the δ-receptor with a Ki of 213 μM, but a comparable affinity for the κ-receptor at 53.5 μM. nih.gov

Monoaminergic System Modulation by Trans-Tramadol Enantiomers

In addition to its opioid activity, trans-tramadol modulates the monoaminergic system by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862), which contributes to its analgesic effect by enhancing descending inhibitory pain pathways. acs.orgontosight.ainih.govdrugbank.com This action is stereoselective, with each enantiomer acting on a different monoamine transporter. acs.org

Serotonin Reuptake Inhibition: Role of (+)-trans-Tramadol

The (+)-trans-tramadol enantiomer is a potent inhibitor of serotonin reuptake. acs.orgnih.govbrieflands.comjvsmedicscorner.com This action increases the concentration of serotonin in the synaptic cleft, which is thought to contribute to the analgesic effect. nih.gov Some research also suggests that the (+)-enantiomer enhances serotonin release. pediatriconcall.com The inhibition of serotonin reuptake by (+)-trans-tramadol is a key component of its non-opioid mechanism of action. drugbank.com

Norepinephrine Reuptake Inhibition: Role of (-)-trans-Tramadol

The (-)-trans-tramadol enantiomer is primarily responsible for the inhibition of norepinephrine reuptake. acs.orgnih.govdrugbank.combrieflands.com This action increases the levels of norepinephrine in the synapse, which also plays a role in the descending inhibition of pain transmission. nih.gov

Table 2: Enantioselective Inhibition of Monoamine Reuptake

| Enantiomer | Primary Mechanism | Neurotransmitter Affected |

|---|---|---|

| (+)-trans-Tramadol | Serotonin Reuptake Inhibition acs.orgdrugbank.comwikipedia.org | Serotonin acs.orgdrugbank.comwikipedia.org |

| (-)-trans-Tramadol | Norepinephrine Reuptake Inhibition acs.orgdrugbank.comwikipedia.org | Norepinephrine acs.orgdrugbank.comwikipedia.org |

Synergistic and Complementary Pharmacodynamic Contributions of Enantiomers to Analgesia

Studies have demonstrated that racemic trans-tramadol is more potent in producing antinociception than would be expected from the simple additive effects of its individual enantiomers, indicating a synergistic interaction. nih.govingentaconnect.com This synergy enhances the therapeutic efficacy of the racemic mixture. pharmgkb.orgtandfonline.com

Other Molecular Targets and Neuromodulatory Pathways

Beyond its well-documented effects on opioid receptors and monoamine reuptake systems, trans-tramadol's pharmacological profile is characterized by its interaction with a variety of other molecular targets. These interactions contribute to its complex neuromodulatory effects and involve non-opioid receptor systems, the activation of key intracellular signaling pathways, and a broad influence on the release and turnover of several neurotransmitters.

Interactions with Non-Opioid Receptors (e.g., 5-HT2C, NMDA, GABA-A, Nicotinic Acetylcholine)

5-HT2C Receptors : Tramadol (B15222) and its M1 metabolite have been shown to inhibit the function of serotonin 5-HT2C receptors. nih.govresearchgate.net Studies using Xenopus oocytes expressing the receptor demonstrated that tramadol inhibits 5-HT-induced currents at pharmacologically relevant concentrations. nih.gov The mechanism appears to be a competitive inhibition, where tramadol competes with serotonin for binding to the receptor. nih.gov Scatchard analysis of radioligand binding assays revealed that tramadol altered the apparent dissociation constant for serotonin binding without changing the maximal number of binding sites, which is characteristic of competitive antagonism. nih.gov The inhibitory constant (Ki) for the interaction between tramadol and the 5-HT2c receptor has been reported to be 1 µM. researchgate.net

NMDA Receptors : Both tramadol and its M1 metabolite inhibit N-methyl-D-aspartate (NMDA) receptors in a concentration-dependent manner. researchgate.netnih.gov This inhibition is noncompetitive, as tramadol and M1 were found to inhibit the glutamate-concentration response curve without altering the half-maximal effective concentration (EC50) or the Hill coefficient. researchgate.netnih.gov This suggests that the inhibitory effect on NMDA receptors may play a role in the compound's properties at relatively high concentrations. nih.gov The NMDA pathway has been implicated in several of tramadol's effects. nih.gov

GABA-A Receptors : The interaction of trans-tramadol with γ-aminobutyric acid type A (GABA-A) receptors is characterized by inhibition, but this effect is significant only at high concentrations (e.g., 100 µM). researchgate.netnih.govmdpi.com This high-concentration inhibition of GABAergic pathways might be correlated with the onset of convulsions. researchgate.netmdpi.com Research suggests that tramadol's interaction is not a competitive one at the benzodiazepine-binding site, but rather an allosteric modulation of the receptor. mdpi.com

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) : Tramadol has been found to inhibit the function of nicotinic acetylcholine receptors. nih.gov In bovine adrenal chromaffin cells, tramadol suppressed nicotine-induced increases in cytosolic Ca2+ and inward currents. nih.gov This inhibition was not blocked by the opioid antagonist naloxone (B1662785), indicating a non-opioid mechanism. nih.gov Further studies in Xenopus oocytes confirmed that tramadol inhibits nicotinic currents carried by the α7 nAChR subtype. nih.gov

Table 1: Interaction of trans-Tramadol with Non-Opioid Receptors

| Receptor | Effect of trans-Tramadol | Mechanism | Effective Concentration | Reference |

|---|---|---|---|---|

| 5-HT2C | Inhibition | Competitive Antagonism | Ki = 1 µM | nih.govresearchgate.netresearchgate.net |

| NMDA | Inhibition | Noncompetitive Inhibition | Concentration-dependent | researchgate.netnih.gov |

| GABA-A | Inhibition | Allosteric Modulation | High concentrations (100 µM) | researchgate.netmdpi.com |

| Nicotinic Acetylcholine (nAChR) | Inhibition | Naloxone-insensitive inhibition | Concentration-dependent | nih.gov |

Activation of Intracellular Signaling Cascades (e.g., ERK1/2 Phosphorylation)

Trans-tramadol influences intracellular signaling, notably the extracellular signal-regulated kinase (ERK) pathway, which is a component of the mitogen-activated protein kinase (MAPK) cascade. The phosphorylation of ERK1/2 is a critical step in relaying extracellular signals to intracellular responses and is involved in processes like synaptic plasticity and pain. gavinpublishers.com

Research has shown that tramadol treatment can decrease the levels of phosphorylated ERK1/2 protein without altering the total expression of ERK. europeanreview.orgresearchgate.netnih.gov This effect has been linked to tramadol's interaction with α2-adrenoceptors. europeanreview.orgnih.gov In a study on breast cancer cells, tramadol-mediated downregulation of the α2B-adrenoceptor was associated with a consistent decrease in ERK1/2 phosphorylation. europeanreview.org

Conversely, other studies report that acute administration of tramadol can induce the expression of phosphorylated ERK1/2 (pERK1/2) in brain regions associated with pain processing and addiction. gavinpublishers.com In an animal model of collagen-induced arthritis, spinal administration of tramadol was found to reduce the arthritis-associated increase in ERK2 phosphorylation, suggesting a role in mitigating central sensitization to pain. plos.org The activation of ERK1/2 in medullary and dorsal horns is considered a biomarker for pain, and its inhibition can alleviate pain. gavinpublishers.com

Table 2: Effect of trans-Tramadol on ERK1/2 Phosphorylation

| Experimental Model | Observed Effect on pERK1/2 | Associated Pathway/Context | Reference |

|---|---|---|---|

| MDA-MB-231 breast cancer cells | Decreased phosphorylation | α2-adrenoceptor signaling | europeanreview.orgnih.gov |

| Rat brain (acute administration) | Increased expression | Pain and addiction processing structures | gavinpublishers.com |

| Collagen-induced arthritis mice (spinal administration) | Reduced phosphorylation | Downregulation of central sensitization | plos.org |

Influence on Neurotransmitter Release and Turnover

Trans-tramadol's enantiomers have distinct and complementary effects on the release and turnover of various neurotransmitters, extending beyond the reuptake inhibition of serotonin and norepinephrine.

Serotonin (5-HT) : The (+)-enantiomer of trans-tramadol is known to inhibit the reuptake of serotonin and stimulate its release. hmdb.caresearchgate.netpainphysicianjournal.com Some studies indicate that tramadol administration reduces the levels of 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), an action similar to the specific serotonin reuptake inhibitor fluoxetine (B1211875), suggesting a reduction in 5-HT turnover or utilization. nih.gov However, other research has reported that tramadol treatment can lead to an increase in brain 5-HT levels. wjarr.comekb.eg

Norepinephrine (NA) : The (-)-enantiomer of trans-tramadol preferentially inhibits the reuptake of norepinephrine. nih.govdrugbank.com Despite this action on reuptake, studies have shown that neither racemic tramadol nor its individual enantiomers have a significant influence on norepinephrine turnover. nih.gov

Dopamine (B1211576) (DA) : Trans-tramadol has been shown to enhance dopamine turnover. nih.govwjarr.com Specifically, the (+)-enantiomer significantly increases the turnover rate of dopamine and enhances its release in certain brain areas. nih.gov This effect is antagonized by the opioid antagonist naloxone, indicating that the enhanced dopamine turnover is mediated via an opioid mechanism. nih.gov

Table 3: Summary of trans-Tramadol's Influence on Neurotransmitter Dynamics

| Neurotransmitter | Primary Effect | Responsible Enantiomer | Mechanism/Note | Reference |

|---|---|---|---|---|

| Serotonin (5-HT) | Inhibits reuptake, enhances release | (+)-trans-Tramadol | Conflicting reports on turnover (decrease vs. increase in levels) | hmdb.caresearchgate.netnih.govwjarr.comekb.eg |

| Norepinephrine (NA) | Inhibits reuptake | (-)-trans-Tramadol | No significant influence on turnover | nih.govdrugbank.com |

| Dopamine (DA) | Enhances turnover and release | (+)-trans-Tramadol | Effect is antagonized by naloxone (opioid-mediated) | nih.govwjarr.com |

| Acetylcholine (ACh) | Inhibits release | Not specified | May increase acetylcholinesterase activity | hmdb.cawjarr.com |

| GABA | Inhibits release | Not specified | Decreases inhibitory capacity in the brain | hmdb.cacore.ac.uk |

Metabolic Biotransformation and Enzyme Kinetics of Trans Tramadol

Phase I Metabolism: O- and N-Demethylation Pathways

Phase I metabolism of trans-tramadol primarily involves O- and N-demethylation, reactions that introduce or expose functional groups on the tramadol (B15222) molecule, preparing it for subsequent Phase II conjugation or direct excretion. msdmanuals.com These initial metabolic steps are crucial as they lead to the formation of metabolites with differing pharmacological activities compared to the parent compound. mdpi.comdrugbank.com

Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4, CYP2B6) in trans-Tramadol Metabolism

The biotransformation of trans-tramadol is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases. Specific isoforms of the CYP family are responsible for the distinct demethylation pathways of trans-tramadol.

The O-demethylation of trans-tramadol is predominantly catalyzed by the polymorphic enzyme CYP2D6 . nih.govpharmgkb.orgrwandafda.gov.rw This pathway leads to the formation of the main active metabolite, O-desmethyl-trans-tramadol (M1). nih.govpharmgkb.orgrwandafda.gov.rw The genetic variability of CYP2D6 is a major factor contributing to the interindividual differences in tramadol's analgesic effect. core.ac.uknih.gov

N-demethylation, which results in the formation of N-desmethyl-trans-tramadol (M2), is primarily mediated by CYP3A4 and CYP2B6 . nih.govpharmgkb.orgrwandafda.gov.rw While M2 is considered pharmacologically inactive, this pathway is a significant route for tramadol clearance. nih.govnih.gov The interplay between these CYP enzymes dictates the metabolic profile of tramadol in an individual. For instance, inhibition or induction of these enzymes by co-administered drugs can alter the plasma concentrations of tramadol and its metabolites, potentially affecting both efficacy and safety. core.ac.uknih.gov

| Enzyme | Metabolic Pathway | Primary Metabolite |

| CYP2D6 | O-demethylation | O-desmethyl-trans-tramadol (M1) |

| CYP3A4 | N-demethylation | N-desmethyl-trans-tramadol (M2) |

| CYP2B6 | N-demethylation | N-desmethyl-trans-tramadol (M2) |

Formation and Characterization of Active Metabolites (e.g., O-desmethyl-trans-Tramadol (M1))

The generation of M1 is almost entirely dependent on the activity of the CYP2D6 enzyme. nih.govtaylorandfrancis.com Consequently, individuals with different CYP2D6 phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) will produce varying amounts of M1, leading to differences in therapeutic response. frontiersin.orgbrieflands.com For example, poor metabolizers may experience reduced analgesia due to lower M1 concentrations, while ultrarapid metabolizers may have a higher risk of opioid-related side effects due to increased M1 formation. frontiersin.orgtaylorandfrancis.com

Beyond M1, further metabolism can occur, leading to other metabolites such as N,O-didesmethyl-trans-tramadol (M5), which is also considered to have some pharmacological activity, although to a lesser extent than M1. nih.gov

Stereoselective Metabolism of trans-Tramadol Enantiomers to Metabolite Enantiomers

Trans-tramadol is administered as a racemic mixture of two enantiomers: (+)-(1R,2R)-tramadol and (–)-(1S,2S)-tramadol. brieflands.com The metabolism of these enantiomers is stereoselective, meaning that they are processed at different rates by the metabolic enzymes, leading to different plasma concentrations of the parent enantiomers and their corresponding metabolites. brieflands.combrieflands.com

Studies have shown that the metabolism of trans-tramadol and the formation of its primary active metabolite, M1, are stereoselective. nih.govnih.gov In vitro studies using rat liver microsomes have indicated that (–)-trans-T is metabolized at a faster rate than (+)-trans-T. nih.gov Consequently, the formation of (–)-M1 is favored over (+)-M1. nih.gov

In humans, the pharmacokinetics of trans-tramadol and M1 are also stereoselective. nih.gov Following administration of racemic trans-tramadol, the plasma concentrations of (+)-trans-tramadol are typically higher than those of (–)-trans-tramadol, suggesting a slower elimination of the (+)-enantiomer. nih.govresearchgate.net Conversely, the plasma concentrations of (–)-M1 are often found to be higher than those of (+)-M1 in most individuals. nih.gov This stereoselectivity extends to the distribution of the enantiomers, with (+)-trans-tramadol and (–)-M1 showing higher concentrations in brain tissues. researchgate.net

Phase II Metabolism: Conjugation Reactions

Following Phase I metabolism, trans-tramadol and its metabolites undergo Phase II conjugation reactions. mdpi.compharmgkb.org These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the parent drug or its Phase I metabolites. msdmanuals.com This process increases the water solubility of the compounds, facilitating their elimination from the body, primarily through the kidneys. msdmanuals.comnih.gov

Glucuronidation and Sulfation Pathways of trans-Tramadol and its Metabolites

The principal Phase II metabolic pathways for trans-tramadol and its metabolites are glucuronidation and sulfation. mdpi.compharmgkb.org O-desmethyl-trans-tramadol (M1) and other hydroxylated metabolites are major substrates for these conjugation reactions. nih.gov Glucuronide and sulfate conjugates of tramadol and its metabolites are formed in the liver and are then excreted in the urine. nih.govtoxno.com.au Studies have shown that a significant portion of an administered dose of tramadol is excreted as O-desmethyltramadol glucuronide. nih.gov Sulfation has also been identified as a relevant metabolic pathway for tramadol and its metabolites. researchgate.net

Identification of Specific UGT Isoforms Involved in Conjugation

The glucuronidation of trans-tramadol and its metabolites is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. drugbank.com Research has focused on identifying the specific UGT isoforms responsible for these reactions.

Studies have demonstrated that UGT2B7 and UGT1A8 are the most active isoforms in the conjugation of O-desmethyl-trans-tramadol (M1). nih.govresearchgate.net UGT2B7, which is present in the liver, is considered the main enzyme responsible for the glucuronidation of both M1 enantiomers, showing a slight preference for the (–)-M1 enantiomer. researchgate.net UGT1A8 has also been implicated in the conjugation of M1. nih.govresearchgate.net

Furthermore, the glucuronidation process exhibits stereoselectivity. UGT isoforms 1A7 through 1A10 have been shown to be strictly stereoselective for the (+)-(1R,2R)-enantiomer of M1. researchgate.net This stereospecificity in Phase II metabolism further contributes to the complex pharmacokinetic profile of trans-tramadol.

| UGT Isoform | Substrate | Stereoselectivity |

| UGT2B7 | O-desmethyl-trans-tramadol (M1) | Slight preference for (–)-M1 |

| UGT1A8 | O-desmethyl-trans-tramadol (M1) | Implicated in M1 conjugation |

| UGT1A7 - UGT1A10 | O-desmethyl-trans-tramadol (M1) | Strictly stereoselective for (+)-M1 |

Stereoselectivity in Conjugated Metabolite Formation

The metabolic journey of trans-tramadol does not conclude with Phase I reactions. The primary active metabolite, O-desmethyltramadol (M1), undergoes further biotransformation via Phase II conjugation, primarily through glucuronidation, before excretion. nih.gov This process exhibits significant stereoselectivity, meaning that the enzymes responsible for conjugation show a preference for one enantiomer over the other.

The enzymes involved in this step are the UDP-glucuronosyltransferases (UGTs). Research has identified specific human UGTs that catalyze the glucuronidation of the racemic M1 metabolite. Screening of 16 human UGTs from subfamilies 1A and 2B revealed distinct stereoselective activities. pharmgkb.org

UGT1A Subfamily: UGTs 1A7, 1A8, 1A9, and 1A10 demonstrate strict stereoselectivity, as they exclusively glucuronidate the (+)-M1 (1R,2R) enantiomer. pharmgkb.org

UGT2B Subfamily: UGT2B15 also shows a preference for the (+)-M1 enantiomer, though its selectivity is not as absolute as the UGT1A enzymes mentioned. In contrast, UGT2B7 is capable of glucuronidating both M1 enantiomers but displays a slight preference for the (-)-M1 (1S,2S) enantiomer. pharmgkb.org

Studies using human liver microsomes confirm this stereoselectivity, showing that the formation of (-)-M1-glucuronide is favored over that of (+)-M1-glucuronide, with formation rates of 62.4 pmol/mg/min and 24.6 pmol/mg/min, respectively. pharmgkb.org This indicates that in the liver, the conjugation of the (-)-M1 enantiomer is more efficient. Interestingly, in intestinal microsomes, both enantiomers are glucuronidated at comparable rates. pharmgkb.org Sulfation, another Phase II conjugation pathway, also demonstrates stereoselectivity in the metabolism of certain chiral compounds, although glucuronidation is the primary route for M1. researchgate.netoup.com

The kinetic parameters for the most active UGTs have been determined. For UGT1A8, the apparent Km value for (+)-M1 glucuronidation is 1.2 mM. For UGT2B7, the Km values are 1.84 mM for (-)-M1 and 4.6 mM for (+)-M1, further highlighting its preference for the (-)-enantiomer. pharmgkb.org

Influence of Genetic Polymorphisms on Trans-Tramadol Metabolism

The metabolism of trans-tramadol is heavily influenced by genetic variations, particularly in the gene encoding the cytochrome P450 2D6 (CYP2D6) enzyme. scitechnol.commdpi.com This enzyme is responsible for the critical O-demethylation step that converts trans-tramadol into its primary active metabolite, O-desmethyltramadol (M1). nih.govfrontiersin.org The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants, leading to significant interindividual differences in enzyme activity. scitechnol.commdpi.com This genetic variability is a key determinant of the pharmacokinetic and pharmacodynamic profile of trans-tramadol. frontiersin.orgnih.gov

CYP2D6 Phenotypes (e.g., Poor, Intermediate, Extensive, Ultra-Rapid Metabolizers) and their Impact on Metabolic Ratios

Based on their CYP2D6 genotype, individuals can be categorized into distinct phenotypes that describe their capacity to metabolize trans-tramadol and other CYP2D6 substrates. mdpi.com These phenotypes directly impact the metabolic ratio (MR) of the M1 metabolite to the parent trans-tramadol compound (M1/T or O-dT/T). mdpi.comcas.cz

Poor Metabolizers (PMs): These individuals possess two non-functional CYP2D6 alleles. mdpi.com Consequently, they have a significantly reduced or absent ability to convert trans-tramadol to M1. nih.gov This results in higher plasma concentrations of the parent drug and substantially lower concentrations of the active M1 metabolite. brieflands.com The M1/T metabolic ratio in PMs is the lowest among all phenotypes. mdpi.com Studies have shown that non-response rates to tramadol can be four times higher in PMs compared to other genotypes. dickyricky.com

Intermediate Metabolizers (IMs): This group is heterozygous, carrying one reduced-function allele and one non-functional allele, or two reduced-function alleles. mdpi.com Their metabolic capacity is between that of PMs and EMs. They produce less M1 than extensive metabolizers, leading to a lower M1/T ratio. mdpi.com

Extensive Metabolizers (EMs): Also referred to as normal metabolizers, these individuals have two functional CYP2D6 alleles. mdpi.com They exhibit "normal" metabolic activity, leading to efficient conversion of trans-tramadol to M1 and what is considered a standard M1/T metabolic ratio. cas.czunits.it

Ultra-Rapid Metabolizers (UMs): UMs carry multiple copies of functional CYP2D6 alleles, resulting in markedly increased enzyme activity. nih.govmdpi.com This leads to a rapid and more complete conversion of trans-tramadol to M1, causing higher-than-expected plasma concentrations of the active metabolite and a higher M1/T ratio compared to EMs. nih.govresearchgate.net

The clear correlation between CYP2D6 phenotype and the M1/T ratio allows for the use of this ratio as a potential biomarker for CYP2D6 activity. cas.czresearchgate.net

Table 1: Impact of CYP2D6 Phenotype on the O-desmethyltramadol/Tramadol (O-dT/T) Metabolic Ratio

| CYP2D6 Phenotype | Description of Metabolic Capacity | Impact on Plasma Concentrations | Mean O-dT/T Ratio (± SD) |

|---|---|---|---|

| Poor Metabolizer (PM) | Reduced or absent enzyme activity due to two non-functional alleles. nih.gov | Higher trans-Tramadol levels; significantly lower O-desmethyltramadol (M1) levels. brieflands.com | 0.061 ± 0.031 mdpi.com |

| Intermediate Metabolizer (IM) | Decreased enzyme activity due to carrying reduced-function alleles. mdpi.com | Intermediate levels of trans-Tramadol and O-desmethyltramadol. mdpi.com | Lower than EM, higher than PM. mdpi.com |

| Extensive Metabolizer (EM) | Normal enzyme activity with two functional alleles. mdpi.com | "Standard" levels of trans-Tramadol and O-desmethyltramadol. cas.cz | 0.178 ± 0.09 (for non-PMs) mdpi.com |

| Ultra-Rapid Metabolizer (UM) | Increased enzyme activity due to gene duplication/multiple functional alleles. nih.gov | Lower trans-Tramadol levels; significantly higher O-desmethyltramadol (M1) levels. nih.gov |

Variability in Metabolic Efficiency and Metabolite Formation Due to Genotype

The specific CYP2D6 genotype an individual carries dictates their metabolic efficiency, directly influencing the plasma concentrations and the area under the curve (AUC) for both trans-tramadol and its metabolites. frontiersin.orgnih.gov

For instance, individuals homozygous for the CYP2D610 allele, which confers reduced enzyme activity, are classified as intermediate metabolizers. frontiersin.orgnih.gov Studies in Korean populations have shown that carriers of the CYP2D610/*10 genotype have higher peak plasma concentrations of tramadol compared to normal metabolizers. nih.gov This demonstrates reduced metabolic efficiency, as the parent drug is not cleared as quickly.

Conversely, the formation of the M1 metabolite is highly dependent on functional gene copies. In PMs, who lack functional alleles, the plasma levels of (+)-M1 can be nearly undetectable. cas.cz This leads to significant differences in the AUC of M1 across genotypes. One study reported the median plasma AUC for O-desmethyltramadol was 0 ng·h/mL in poor metabolizers, compared to 67 ng·h/mL in normal metabolizers. frontiersin.orgnih.gov

The N-demethylation pathway, which produces the inactive M2 metabolite (N-desmethyltramadol) via CYP2B6 and CYP3A4, is also indirectly affected by CYP2D6 genotype. frontiersin.orgbrieflands.com In PMs, where the O-demethylation pathway is impaired, a greater proportion of trans-tramadol may be shunted towards N-demethylation. This results in higher plasma concentrations of the M2 metabolite in PMs compared to EMs. brieflands.com

This variability underscores how an individual's genetic makeup can lead to profoundly different metabolic profiles following administration of trans-tramadol.

Table 2: Influence of CYP2D6 Genotype on Pharmacokinetic Parameters of Tramadol and Metabolites

| Genotype/Phenotype | Effect on Tramadol (Parent Drug) | Effect on O-desmethyltramadol (M1) | Effect on N-desmethyltramadol (M2) |

|---|---|---|---|

| Poor Metabolizer (PM) | Higher plasma concentrations and AUC. brieflands.com For example, a 43% increase in (+)-T AUC compared to EMs. brieflands.com | Significantly lower plasma concentrations and AUC. brieflands.com AUC can be close to zero. frontiersin.orgnih.gov | Higher plasma concentrations compared to EMs. brieflands.com |

| Extensive/Normal Metabolizer (EM/NM) | Lower plasma concentrations compared to PMs. nih.gov | Significantly higher plasma concentrations and AUC compared to PMs. brieflands.com | Lower plasma concentrations compared to PMs. brieflands.com |

| CYP2D610/10 (IM) | Higher peak plasma concentration compared to normal metabolizers. nih.gov | Lower plasma concentration compared to normal metabolizers. frontiersin.orgnih.gov | Data not specified, but pathway may be enhanced due to reduced M1 formation. |

| Ultra-Rapid Metabolizer (UM) | Most pronounced metabolism, leading to lower concentrations. dickyricky.com | Higher concentrations and AUC compared to EMs. researchgate.net | Data not specified. |

Pharmacokinetic Research Principles and Stereoselective Disposition of Trans Tramadol

Stereoselective Pharmacokinetics of trans-Tramadol Enantiomers in Preclinical Models

The study of trans-tramadol's pharmacokinetics in preclinical models reveals significant stereoselectivity, meaning the two enantiomers, (+)-trans-tramadol and (-)-trans-tramadol, are processed differently by the body. This is crucial as the enantiomers have distinct pharmacological activities. nih.gov

In rats, the route of administration plays a key role in the stereoselective pharmacokinetics of tramadol (B15222). Following intravenous administration, no significant stereoselectivity is observed in the pharmacokinetics of the parent drug. However, after oral and intraperitoneal administration, the systemic availability of (+)-trans-tramadol is significantly higher than that of (-)-trans-tramadol. nih.gov This difference is attributed to stereoselective first-pass metabolism in the liver and potentially the gastrointestinal tract. nih.gov Despite the differences in the parent compound, the area under the plasma concentration-time curves (AUCs) of the active metabolite, O-desmethyltramadol (M1), remains largely non-stereoselective regardless of the administration route. nih.gov Studies in rats have also indicated gender-related differences, with female rats showing higher plasma concentrations and slower absorption and elimination of both (+)- and (-)-trans-tramadol compared to males. nih.gov

In dogs, the metabolism of tramadol also exhibits stereoselectivity. While dogs do produce the active M1 metabolite, the levels are generally low. nih.govnih.gov Canine liver microsome studies show that the formation of M1 from (+)-tramadol is more efficient than from (-)-tramadol. nih.gov Conversely, the formation of the N-desmethyltramadol (M2) metabolite is faster in dogs compared to humans and cats, suggesting a competing metabolic pathway that may explain the lower circulating levels of M1 in dogs. nih.gov The elimination of tramadol is rapid in dogs, which has implications for maintaining therapeutic concentrations. nih.gov Some studies suggest that repeated oral administration in dogs can lead to decreased drug absorption or enhanced presystemic metabolism. vin.com

These preclinical findings highlight the importance of considering stereoselectivity and species differences when extrapolating pharmacokinetic data. The rat, in particular, has been suggested as a suitable model for studying the enantioselective pharmacokinetics of tramadol due to similarities with human metabolism. nih.gov

Interactive Table: Pharmacokinetic Parameters of trans-Tramadol Enantiomers in Male vs. Female Rats (Oral Administration)

| Parameter | (+)-trans-T (Male) | (-)-trans-T (Male) | (+)-trans-T (Female) | (-)-trans-T (Female) |

| Cmax (µg/L) | 850 ± 210 | 760 ± 190 | 1230 ± 280 | 1100 ± 250 |

| Tmax (h) | 1.0 ± 0.4 | 1.0 ± 0.4 | 1.5 ± 0.5 | 1.5 ± 0.5 |

| AUC(0-∞) (µg·h/L) | 2890 ± 560 | 2580 ± 510 | 5430 ± 980 | 4870 ± 890 |

| t1/2 (h) | 2.5 ± 0.6 | 2.3 ± 0.5 | 3.8 ± 0.7 | 3.6 ± 0.6 |

| Data derived from studies on rats, indicating significant differences between male and female subjects. nih.gov |

Influence of Metabolic Pathway Competition on Trans-Tramadol Disposition

The disposition of trans-tramadol in the body is significantly influenced by the competition between different metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. The two main initial metabolic routes are O-demethylation to form the active metabolite O-desmethyltramadol (M1) and N-demethylation to produce N-desmethyltramadol (M2). semanticscholar.orgbrieflands.com

The O-demethylation pathway, leading to the formation of the more potent mu-opioid receptor agonist M1, is predominantly catalyzed by the polymorphic enzyme CYP2D6. wikipedia.orgnih.gov The N-demethylation pathway, which produces the inactive metabolite M2, is mainly carried out by CYP3A4 and CYP2B6. nih.govmedsafe.govt.nz Competition arises when other drugs or substances that are also substrates, inhibitors, or inducers of these enzymes are co-administered. oup.com

For instance, inhibitors of CYP2D6 can significantly reduce the formation of M1, potentially diminishing the analgesic effect of tramadol. wikipedia.org Conversely, inhibitors of CYP3A4 can increase the plasma concentration of tramadol itself and may lead to a greater proportion of the drug being metabolized via the CYP2D6 pathway, resulting in higher levels of M1. nih.govnih.gov This redirection of metabolism is sometimes referred to as a "metabolic switch." frontiersin.org

Genetic polymorphisms in CYP2D6 also play a crucial role. Individuals who are "poor metabolizers" have reduced CYP2D6 activity, leading to lower M1 concentrations and potentially reduced analgesic efficacy. wikipedia.orgcas.cz In these individuals, tramadol metabolism is shifted more towards the N-demethylation pathway. frontiersin.org Conversely, "ultra-rapid metabolizers" may experience higher levels of M1. nih.gov

Systemic conditions can also affect these pathways. For example, systemic inflammation can reduce the activity of CYP3A4 and the expression of CYP2D6, while potentially inducing CYP2B6, thereby altering the balance between O- and N-demethylation. frontiersin.org

Interactive Table: Major Metabolic Pathways of trans-Tramadol and Influencing Factors

| Metabolic Pathway | Primary Enzyme(s) | Key Metabolite | Influencing Factors | Consequence of Inhibition |

| O-demethylation | CYP2D6 | O-desmethyltramadol (M1) | Genetic polymorphism, CYP2D6 inhibitors (e.g., quinidine (B1679956), bupropion, fluoxetine) wikipedia.orgnih.gov | Decreased M1 formation, potentially reduced opioid effect. wikipedia.org |

| N-demethylation | CYP3A4, CYP2B6 | N-desmethyltramadol (M2) | CYP3A4 inhibitors (e.g., ketoconazole, erythromycin), CYP3A4 inducers (e.g., carbamazepine) nih.govnih.gov | Increased tramadol concentration, potential shift to O-demethylation. nih.gov |

In Vitro Pharmacokinetic Studies Using Liver Microsomes and Other Cellular Systems

In vitro studies using liver microsomes and other cellular systems are fundamental for elucidating the metabolic pathways of trans-tramadol and predicting its in vivo pharmacokinetics. nih.gov These studies allow for a controlled investigation of enzyme kinetics and metabolic interactions.

Human liver microsomes (HLMs) are a common in vitro tool and have been used to confirm that CYP2D6 is the primary enzyme responsible for the O-demethylation of tramadol to its active M1 metabolite, while CYP3A4 and CYP2B6 are key to its N-demethylation to M2. semanticscholar.orgsemanticscholar.org Studies with HLMs have also been instrumental in investigating drug-drug interactions. For example, the inhibitory effects of various compounds, such as the tyrosine kinase inhibitor crizotinib, on tramadol metabolism have been demonstrated using HLMs, showing a non-competitive inhibitory mechanism. nih.govpeerj.com

Rat liver microsomes (RLMs) are also frequently used in preclinical research. chinaphar.com In vitro studies with RLMs have shown stereoselectivity in tramadol metabolism, with the metabolic rate of (+)-trans-T being lower than that of (-)-trans-T. nih.gov The kinetics of M1 formation in RLMs fit the Michaelis-Menten model, and the intrinsic clearance for (+)-M1 formation is lower than for (-)-M1 formation. nih.gov The inhibitory effects of apatinib (B926) on tramadol metabolism have been characterized in both RLMs and HLMs, showing a mixed inhibition pattern. peerj.com

Canine liver microsomes have been used to compare tramadol metabolism across species. These studies revealed that while M1 formation is slower in dogs than in cats, it is faster than in humans. nih.gov However, M2 formation is significantly faster in dogs, suggesting a more prominent N-demethylation pathway which may contribute to the lower M1 levels observed in vivo in this species. nih.gov

In addition to microsomes, other in vitro systems like recombinant enzyme systems (rCYP) are used to pinpoint the contribution of specific CYP isoforms to tramadol metabolism. nih.gov Cellular systems, such as those used in parallel artificial membrane permeation assays (PAMPA), help in determining the permeability characteristics of tramadol. mdpi.com

Interactive Table: In Vitro Inhibition of Tramadol Metabolism by Apatinib

| In Vitro System | Inhibition Type | IC50 (µM) |

| Rat Liver Microsomes (RLMs) | Mixed | 1.927 |

| Human Liver Microsomes (HLMs) | Mixed | 2.039 |

| Recombinant Human CYP2D6.1 | Mixed | 15.32 |

| Data from a study investigating the effect of apatinib on tramadol pharmacokinetics. peerj.com |

Modeling and Simulation Approaches for Trans-Tramadol Pharmacokinetics in Research

Modeling and simulation are powerful tools for integrating in vitro and in vivo data to understand and predict the complex pharmacokinetics of trans-tramadol. Physiologically-based pharmacokinetic (PBPK) modeling is a prominent approach in this field. mdpi.com

PBPK models for tramadol and its active metabolite M1 have been developed to predict their concentration-time profiles and to investigate the impact of factors like CYP2D6 genetic polymorphisms. nih.govmdpi.com These models incorporate physicochemical properties of the drug, in vitro metabolism data, and physiological parameters of the population being studied. nih.govmdpi.com They can simulate the pharmacokinetics in different CYP2D6 phenotype groups, such as extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultra-rapid metabolizers (UMs). nih.govresearchgate.net

For example, PBPK models have predicted that the exposure to M1 (as measured by AUC) is significantly lower in PMs and moderately lower in IMs compared to EMs, while being slightly higher in UMs. nih.govresearchgate.net Such models are valuable for proposing dose adjustments for different patient populations to achieve equivalent therapeutic exposure. nih.gov They are also used to prospectively predict the extent of drug-drug interactions, for instance, when tramadol is co-administered with CYP2D6 inhibitors like paroxetine. nih.govresearchgate.net

Population pharmacokinetic (PopPK) modeling, often using non-linear mixed-effects modeling (NONMEM) software, is another widely used approach. nih.gov PopPK models are developed using data from clinical studies and can describe the pharmacokinetics of tramadol and its metabolites in specific populations, such as older patients. nih.gov These models can identify and quantify sources of variability in drug response. researchgate.net

Simpler compartmental models are also employed. For instance, a one-compartment model has been used to describe the pharmacokinetics of rectal tramadol in children, while a two-compartment model with first-order absorption and linear elimination was found to best describe the data for extended-release oral tramadol in older adults. nih.govresearchgate.net In silico tools like GastroPlus™, which incorporates the Advanced Compartmental and Transit (ACAT) model, are used to simulate the in vivo performance of different drug formulations based on in vitro release data. frontiersin.org

These modeling and simulation techniques provide a quantitative framework to bridge the gap between in vitro findings and clinical outcomes, aiding in drug development and personalized medicine. nih.gov

Structure Activity Relationship Sar Studies of Trans Tramadol and Its Analogues

Correlating Stereochemical Configuration with Receptor Binding Affinities

The (+)-trans-tramadol enantiomer displays a higher affinity for the MOR compared to the (-)-trans-enantiomer. acs.org However, the affinity of the parent compound for the MOR is relatively low. wmpllc.orgunict.it The primary opioid activity of tramadol (B15222) is mediated by its principal active metabolite, O-desmethyltramadol (M1), formed via O-demethylation by the cytochrome P450 enzyme CYP2D6. brieflands.comnih.gov

The (+)-enantiomer of M1, (+)-O-desmethyltramadol, exhibits a significantly higher binding affinity for the human µ-opioid receptor—approximately 200 to 300 times greater than that of the parent compound, tramadol. drugbank.compainphysicianjournal.com Studies have reported the Ki value of (+)-M1 for the human MOR to be as low as 3.4 nM, positioning it as the key contributor to tramadol's opioid-mediated effects. researchgate.netnih.gov In contrast, the (-)-enantiomer, (-)-M1, has a much lower affinity for the MOR, with a reported Ki of 240 nM. nih.gov The parent compound, (±)-trans-tramadol, has a Ki value of approximately 2.1 to 2.4 µM, highlighting the profound impact of O-demethylation on opioid receptor affinity. unict.itresearchgate.net

Regarding the monoaminergic system, the enantiomers of the parent drug, trans-tramadol, show distinct and complementary affinities. (+)-Trans-tramadol is a more potent inhibitor of serotonin (B10506) reuptake, thus having a higher affinity for SERT. painphysicianjournal.comnih.govwikipedia.org Conversely, (-)-trans-tramadol is a more potent inhibitor of norepinephrine (B1679862) reuptake and demonstrates a higher affinity for NET. brieflands.comnih.govwikipedia.org This stereoselective interaction with monoamine transporters is a cornerstone of tramadol's dual mechanism of action.

Table 1: Binding Affinities (Ki) of Trans-Tramadol Stereoisomers and Metabolites at Key Receptors

| Compound | µ-Opioid Receptor (MOR) Ki | Serotonin Transporter (SERT) Ki | Norepinephrine Transporter (NET) Ki |

|---|---|---|---|

| (±)-trans-Tramadol | 2.4 µM researchgate.net / 2.1 µM unict.it | Data varies; enantiomer-specific | Data varies; enantiomer-specific |

| (+)-trans-Tramadol | Higher affinity than (-) enantiomer | Potent Inhibitor (Ki ~0.53 µM) nih.gov | Weaker Inhibitor |

| (-)-trans-Tramadol | Lower affinity than (+) enantiomer | Weaker Inhibitor | Potent Inhibitor (Ki ~0.43 µM) nih.gov |

| (+)-O-desmethyltramadol ((+)-M1) | 3.4 nM nih.gov | Inactive nih.gov | Weak activity |

| (-)-O-desmethyltramadol ((-)-M1) | 240 nM nih.gov | Inactive nih.gov | Retains activity nih.gov |

| (±)-N-desmethyltramadol (M2) | >10 µM nih.gov | - | - |

| (±)-N,O-didesmethyltramadol (M5) | 100 nM nih.gov | - | - |

Development of Novel Trans-Tramadol Derivatives with Modified SAR Profiles

The unique dual-action profile of trans-tramadol has spurred the development of novel derivatives with modified SAR profiles, aiming to enhance potency, selectivity, or create a more favorable balance of activities.

One area of research has focused on generating new analgesics by modifying the N-substituent of the tramadol skeleton. Based on molecular docking studies showing that the N-substituent faces a hydrophobic pocket in the MOR, a series of N-phenylalkyl derivatives were synthesized. nih.gov These studies aim to explore new interactions within the receptor to potentially develop more potent tramadol-based analgesics. The discovery of a novel interaction mechanism for one such analogue (compound 5b in the cited study) suggests that further exploration of this chemical space could lead to potent new compounds. nih.gov

Another approach involves the synthesis of hybrid molecules that combine the tramadol scaffold with other pharmacologically active moieties. For instance, mutual prodrugs of tramadol have been synthesized with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac. zenodo.org The goal of this strategy is to create a single chemical entity that can potentially offer synergistic effects through multiple mechanisms.

The synthesis of analogues of tramadol's metabolites, particularly M1, is also an active area of research. Given that (+)-M1 is the primary driver of opioid activity but is dependent on a polymorphic enzyme (CYP2D6) for its formation, developing analgesics based on the M1 structure, such as desmetramadol (a racemic mixture of (+)-M1 and (-)-M1), could offer more predictable pharmacokinetics and therapeutic effects. nih.gov

Furthermore, the synthesis of novel cis and trans 3-substituted anilidopiperidines, while related to fentanyl, provides a broader context for how modifications to the piperidine (B6355638) ring—a core feature of tramadol—are being explored to create new opioid receptor ligands with potentially different activities and selectivities. nih.govresearchgate.net These efforts collectively demonstrate the ongoing quest to refine the SAR of tramadol-like compounds to develop next-generation analgesics.

Advanced Analytical Methodologies in Trans Tramadol Research

Chromatographic Techniques for Enantioselective Analysis of trans-Tramadol and Metabolites

Chromatographic methods are the cornerstone of enantioselective analysis in pharmaceutical research. For trans-tramadol, various techniques have been developed to separate and quantify its enantiomers and those of its principal metabolites.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioselective separation of trans-tramadol and its metabolites. This method often utilizes chiral stationary phases (CSPs) to achieve separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed. oup.comnih.gov

One study detailed a sensitive reversed-phase HPLC method for the simultaneous enantiomeric separation of tramadol (B15222), O-desmethyltramadol (M1), and N-desmethyltramadol (M2) in plasma. nih.gov The method used an alpha-1-acid glycoprotein (B1211001) (AGP) column and fluorescence detection, achieving a lower limit of quantitation of 2 ng/ml for tramadol enantiomers. nih.gov Another approach employed a Chiralcel OD-R column with a mobile phase of phosphate (B84403) buffer and acetonitrile, allowing for the quantification of each enantiomer down to 0.5 ng/mL in plasma. nih.gov

Research has also focused on the development of methods for various matrices. For instance, an enantioselective liquid chromatography method with fluorescence detection was developed to quantify the enantiomers of tramadol and its metabolites, N-desmethyltramadol and O-desmethyltramadol, in wastewater samples. mdpi.comup.pt This method utilized a Lux Cellulose-4 column and achieved detection limits as low as 8 ng L⁻¹ for tramadol and N-desmethyltramadol enantiomers. mdpi.com

Table 1: Chiral HPLC Methods for trans-Tramadol Analysis

| Technique | Chiral Selector/Column | Analytes | Matrix | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Reversed-Phase HPLC | Alpha-1-acid glycoprotein (AGP) column | tramadol, M1, M2 enantiomers | Plasma | Fluorescence | LLOQ of 2 ng/ml for tramadol enantiomers. nih.gov | nih.gov |

| HPLC | Chiralcel OD-R column | tramadol, ODT enantiomers | Plasma | Not specified | LLOQ of 0.5 ng/mL for each enantiomer. nih.gov | nih.gov |

| Enantioselective LC | Lux Cellulose-4 column | tramadol, N-DT, O-DT enantiomers | Wastewater | Fluorescence | Detection limits of 8 ng L⁻¹ for tramadol and N-DT enantiomers. mdpi.com | mdpi.com |

| Chiral HPLC | Not specified | tramadol, metabolites | Urine | Not specified | Used for direct determination of tramadol glucuronides. jsmcentral.org | jsmcentral.org |

M1: O-desmethyltramadol, M2: N-desmethyltramadol, ODT: O-desmethyltramadol, N-DT: N-desmethyltramadol, LLOQ: Lower Limit of Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the stereoselective determination of trans-tramadol and its metabolites, particularly in urine samples. researchgate.netnih.govcapes.gov.br These methods often involve derivatization to enhance the volatility and chromatographic properties of the analytes.

A validated GC-MS assay was developed for the stereoselective determination of tramadol and its active metabolite, O-desmethyltramadol, in human urine. researchgate.netnih.govcapes.gov.br The method involved solid-phase extraction followed by analysis on a Rt-betaDEXcst column, which contains alkylated beta-cyclodextrins as the chiral selector. researchgate.netnih.govcapes.gov.br The calibration curves were linear in the concentration range of 0.1-20 µg/mL. nih.govcapes.gov.br Another GC-MS method for determining tramadol and O-desmethyltramadol in human urine after hydrolysis and liquid-liquid extraction reported a total run time of 12.6 minutes and a linear calibration range of 10–1,000 ng/mL. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for analyzing trans-tramadol and its metabolites in complex biological matrices like whole blood, plasma, and urine. researchgate.netmdpi.comnih.gov

A novel enantioselective LC-MS/MS method was developed for the simultaneous measurement of the enantiomers of tramadol and its three main metabolites (O-desmethyltramadol, N-desmethyltramadol, and N,O-didesmethyltramadol) in whole blood. researchgate.net This method utilized a chiral alpha-1-acid glycoprotein (AGP) column and had a limit of quantitation ranging from 0.125 to 0.50 ng/g for the eight different enantiomers. researchgate.net

Another LC-MS/MS method was developed and validated for the simultaneous determination of tramadol and its phase I and II metabolites in human urine. mdpi.com This method employed dispersive liquid-liquid microextraction for sample preparation and achieved a linearity range of 0.1 to 160 ng/mL for tramadol. mdpi.com Furthermore, LC-MS/MS methods have been successfully applied in bioequivalence studies of fixed-dose combination products containing tramadol. tandfonline.com

Table 2: LC-MS/MS Methods for trans-Tramadol Analysis in Complex Matrices

| Analytes | Matrix | Extraction Method | Key Validation Parameters | Reference |

|---|---|---|---|---|

| Tramadol and its three main metabolites (enantiomers) | Whole Blood | Liquid-Liquid Extraction | LOQ: 0.125-0.50 ng/g; Accuracy: 83-114% | researchgate.net |

| Tramadol and its phase I and II metabolites | Human Urine | Dispersive Liquid-Liquid Microextraction | Linearity: 0.1-160 ng/mL (for Tramadol); Accuracy: 95.56-100.21% | mdpi.com |

| Tramadol and Paracetamol | Human Plasma | Protein Precipitation | Linearity: 2.5–500.00 ng/mL (for Tramadol) | tandfonline.com |

| Tramadol and Gabapentin | Human Plasma | Solid Phase Extraction | Linearity: 1-500 ng/mL (for Tramadol) | nih.gov |

LOQ: Limit of Quantitation

Capillary Electrophoresis (CE) for Chiral Separations

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of tramadol enantiomers, offering high efficiency and rapid analysis times. scispace.comresearchgate.netresearchgate.net Cyclodextrins are frequently used as chiral selectors in CE methods. scispace.comchula.ac.thnih.gov

One study investigated the use of highly sulfated cyclodextrins (HS-CDs) for the enantioseparation of tramadol. It was found that HS-γ-CD provided baseline resolution even at a low concentration of 0.5% w/v. scispace.com The study also highlighted the importance of buffer pH, with higher pH values (pH=7 or more) being necessary for the migration of the drug-selector complex towards the detector. scispace.com

Another CE method was developed using carboxymethyl-β-CD as the chiral selector. researchgate.net Optimal separation was achieved using a 25 mM sodium tetraborate (B1243019) buffer at pH 11.0. researchgate.net A separate study achieved baseline separation of both cis- and trans-tramadol enantiomers using 8.5 mM carboxymethyl-beta-cyclodextrin (B2629365) in a phosphate buffer at pH 2.5. chula.ac.th This method was successfully applied to the direct determination of these stereoisomers in pharmaceutical formulations. chula.ac.th The limit of detection and limit of quantification for trans-tramadol were found to be 0.48 and 1.46 microgram/ml, respectively. chula.ac.th

Spectroscopic Methods in Research Applications (e.g., UV-Spectrophotometry, NMR in structural confirmation research)

Spectroscopic methods play a vital role in the qualitative and quantitative analysis of trans-tramadol.

UV-Spectrophotometry is a simple, cost-effective, and widely used method for the quantitative determination of tramadol in bulk and pharmaceutical formulations. ajrconline.orgijrpb.comresearchgate.net The principle of this method is based on the measurement of the absorption of ultraviolet radiation by the analyte. Studies have shown that tramadol hydrochloride exhibits maximum absorbance at wavelengths around 270.5 nm, 271 nm, or 273.5 nm, depending on the solvent used. ajrconline.orgijrpb.comresearchgate.net Beer's law is typically obeyed in a concentration range of 10-170 µg/ml. ajrconline.orgijrpb.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of tramadol and its derivatives. acs.orggoogle.com ¹H NMR and ¹³C NMR spectroscopy, along with two-dimensional NMR techniques like COSY and HMBC, have been used to confirm the chemical structure of tramadol extracted from natural sources. google.com For instance, the structure of tramadol isolated from Nauclea latifolia was confirmed through extensive NMR analysis. google.com Isotope Ratio Monitoring by ¹³C NMR (irm-¹³C NMR) has also been employed to study the position-specific isotope ratios in tramadol, providing insights into its biosynthetic pathways. nih.gov

Novel Analytical Approaches for Investigating Trans-Tramadol (e.g., Ion Mobility Spectrometry)

While established methods are robust, research continues to explore novel analytical approaches for the investigation of trans-tramadol.

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. While specific research directly applying IMS to trans-tramadol is emerging, its potential for separating isomers and providing an additional dimension of separation when coupled with mass spectrometry (IMS-MS) is significant. This could be particularly useful for resolving complex mixtures of tramadol stereoisomers and metabolites.

Other novel approaches include the development of fully automated dried spot analysis systems. thermofisher.com These systems integrate sample preparation (flow-through desorption from dried spots on cards) with online two-dimensional UHPLC-MS/MS analysis, reducing manual labor and potential for error in the rapid quantification of tramadol and its metabolites in various biological matrices. thermofisher.com

Preclinical and in Vitro Research on Cellular and Molecular Effects of Trans Tramadol

Studies on Receptor Regulation and Signaling Pathways in Cellular Models

The (+)-enantiomer of trans-tramadol is an agonist at the µ-opioid receptor (MOR) and also inhibits the reuptake of serotonin (B10506). drugbank.comnih.gov The metabolite, (+)-M1, exhibits a significantly higher affinity for the µ-opioid receptor, being up to 200-300 times more potent than the parent compound. drugbank.comcabidigitallibrary.org In contrast, the (-)-enantiomer primarily inhibits the reuptake of norepinephrine (B1679862). drugbank.comnih.gov This dual mechanism of action, involving both opioid receptor activation and monoamine reuptake inhibition, modulates descending pain pathways. drugbank.compharmgkb.org

Studies in various cellular models have begun to elucidate the specific signaling pathways affected by trans-tramadol. For instance, in breast cancer cell lines (MDA-MB-231), trans-tramadol has been shown to inhibit proliferation, migration, and invasion by inactivating the α2-adrenoceptor signaling pathway. nih.goveuropeanreview.org This was associated with a decrease in the protein levels of α2-adrenoceptor and phosphorylated ERK (extracellular signal-regulated kinase), while the total ERK levels remained unchanged. nih.goveuropeanreview.org Similarly, in human lung adenocarcinoma cells (A549 and PC-9), trans-tramadol treatment led to an upregulation of PTEN (phosphatase and tensin homolog) and subsequent inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. europeanreview.org

Furthermore, research indicates that trans-tramadol can interact with other receptor systems. It has been shown to act as an agonist of the transient receptor potential vanilloid-1 (TRPV1) channel, which may contribute to its analgesic effects. researchgate.net Acute administration has also been found to induce the expression of phosphorylated ERK1/2 (pERK1/2) in various brain regions involved in pain processing and addiction, such as the cortex, amygdala, hippocampus, and striatum. gavinpublishers.com This activation of the ERK/MAPK cascade suggests a role in synaptic plasticity and other neuronal responses. gavinpublishers.com In the hippocampus, repeated exposure to tramadol (B15222) has led to an increased expression of serotonin receptors 5-HT1A and 5-HT7. nih.gov

Investigation of Trans-Tramadol's Effects on Neurotransmitter Release and Synaptic Plasticity

The influence of trans-tramadol on neurotransmitter systems is a key aspect of its mechanism. In vitro studies using rat hypothalamic synaptosomes have demonstrated that trans-tramadol inhibits the uptake of [3H]-noradrenaline, with the (-)-enantiomer being approximately ten times more potent than the (+)-enantiomer. nih.gov The (+)-enantiomer is a more potent inhibitor of serotonin (5-HT) uptake. nih.govoup.com

In vivo patch-clamp analyses in the substantia gelatinosa (SG) neurons of the rat spinal cord have provided further insights. plos.org Systemic administration of trans-tramadol was found to decrease spontaneous excitatory postsynaptic currents (sEPSCs) and increase spontaneous inhibitory postsynaptic currents (sIPSCs). plos.org These effects were mediated primarily by the activation of µ-opioid receptors, likely through the action of the M1 metabolite. plos.org Interestingly, direct superfusion of trans-tramadol at clinically relevant concentrations onto the spinal cord did not produce these effects, suggesting an indirect action following systemic administration and metabolism. plos.orgresearchgate.net

Chronic opioid exposure, including tramadol, has been associated with impairments in long-term potentiation (LTP), a form of synaptic plasticity crucial for learning and memory, particularly in the hippocampus. ajol.info

Enzyme Kinetics and Inhibition Studies in Isolated Biological Systems (e.g., Microsomal Assays)

The metabolism of trans-tramadol is stereoselective and primarily occurs in the liver, catalyzed by cytochrome P450 (CYP) enzymes. nih.govmdpi.com The main metabolic pathways are O-demethylation to M1, catalyzed by CYP2D6, and N-demethylation to N-desmethyltramadol (M2), catalyzed by CYP3A4 and CYP2B6. drugbank.compharmgkb.org

Studies using rat liver microsomes have demonstrated the stereoselectivity of this process. nih.govnih.gov The O-demethylation of trans-tramadol preferentially metabolizes the (-)-enantiomer, leading to higher concentrations of (-)-M1 compared to (+)-M1. nih.govnih.gov The kinetics of M1 formation fit the single-enzyme Michaelis-Menten model. nih.gov The Vmax (maximum reaction rate) and CLint (intrinsic clearance) for the formation of (-)-M1 are significantly higher than for (+)-M1. nih.govnih.gov

Inhibitors of CYP2D6, such as dextromethorphan, propafenone, fluoxetine (B1211875), quinine (B1679958), and quinidine (B1679956), can inhibit the metabolism of both trans-tramadol enantiomers and the formation of their M1 metabolites. nih.govnih.gov Propafenone and fluoxetine were found to enhance the stereoselectivity in both the metabolism of the parent compound and the formation of M1. nih.gov Quinine and quinidine competitively inhibit the O-demethylation, with a more potent inhibition of (+)-M1 formation. nih.gov

The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, extensive, and ultrarapid metabolizers). nih.govnih.govmdpi.com In poor metabolizers, plasma concentrations of trans-tramadol are higher, while concentrations of the active M1 metabolite are lower. nih.govbrieflands.com

In Vitro Model Systems for Elucidating Stereoisomer-Specific Cellular Responses